2,5-Dichloroquinazoline

Anticancer Cytotoxicity Quinazoline SAR

2,5-Dichloroquinazoline (CAS 445041-29-2, molecular formula C₈H₄Cl₂N₂, molecular weight 199.04 g/mol) is a halogenated quinazoline building block bearing chlorine substituents at the C2 (pyrimidine ring) and C5 (benzenoid ring) positions. This specific substitution topology distinguishes it from the more common 2,4-dichloro isomer and imparts a unique orthogonal reactivity profile: the C2 chlorine is activated toward nucleophilic aromatic substitution (SₙAr) by the adjacent ring nitrogen, while the C5 chlorine resides on the electron-rich benzene ring and exhibits distinct reactivity in metal-catalyzed cross-coupling chemistry.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 445041-29-2
Cat. No. B1424228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloroquinazoline
CAS445041-29-2
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
InChIKeyAVAFDZKBQKLGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloroquinazoline (CAS 445041-29-2): Key Physicochemical and Structural Profile for Procuring the Correct Dichloroquinazoline Isomer


2,5-Dichloroquinazoline (CAS 445041-29-2, molecular formula C₈H₄Cl₂N₂, molecular weight 199.04 g/mol) is a halogenated quinazoline building block bearing chlorine substituents at the C2 (pyrimidine ring) and C5 (benzenoid ring) positions . This specific substitution topology distinguishes it from the more common 2,4-dichloro isomer and imparts a unique orthogonal reactivity profile: the C2 chlorine is activated toward nucleophilic aromatic substitution (SₙAr) by the adjacent ring nitrogen, while the C5 chlorine resides on the electron-rich benzene ring and exhibits distinct reactivity in metal-catalyzed cross-coupling chemistry [1]. The compound is supplied as a yellow solid with a predicted LogP of 3.1 and zero hydrogen-bond donors, placing it in favorable physicochemical space for downstream derivatization .

Why 2,5-Dichloroquinazoline Cannot Be Substituted by 2,4- or 2,6-Dichloroquinazoline in Procurement


Dichloroquinazoline isomers are not functionally interchangeable. In the 2,4-isomer, both chlorine atoms reside on the electron-deficient pyrimidine ring, enabling sequential, regioselective SₙAr at C4 then C2 [1]. In contrast, 2,5-dichloroquinazoline distributes its chlorine atoms across both rings, yielding a fundamentally different reactivity hierarchy: the C2 chlorine is susceptible to SₙAr, while the C5 chlorine requires transition-metal catalysis for displacement [2]. Critically, the C5 chlorine also imposes a measurable biological penalty: head-to-head cytotoxicity data demonstrate that 2,6-dichloroquinazoline-bearing analogs consistently outperform their 2,5-dichloro counterparts across multiple cancer cell lines, and 2-chloroquinazoline-based scaffolds further surpass the 2,5-dichloro series [3][4]. Procuring the incorrect isomer will therefore alter both synthetic tractability and biological outcomes.

2,5-Dichloroquinazoline: Quantitative Differential Evidence Against Closest Isomeric Analogs


Head-to-Head Cytotoxicity: 2,5-Dichloroquinazoline Moiety vs. 2,6-Dichloroquinazoline Moiety Across Three Human Cancer Cell Lines

In a matched-pair SAR study of thalidomide-analogous quinazoline derivatives, compounds incorporating the 2,5-dichloroquinazoline scaffold (11a, 13a, 15a) were directly compared with their 2,6-dichloroquinazoline counterparts (11b, 13b, 15b). The 2,6-dichloro series was more potent against all three cell lines in every matched pair. For the most active pair, 15b (2,6-dichloro) exhibited IC₅₀ values 1.5- to 1.9-fold lower than 15a (2,5-dichloro) [1]. The authors explicitly concluded that '2,6-dichloroquinazoline moiety is more advantageous than 2,5-dichloroquinazoline moiety for cytotoxic activity against all cell lines' [1].

Anticancer Cytotoxicity Quinazoline SAR

2-Chloroquinazoline vs. 2,5-Dichloroquinazoline Scaffold: The Negative Impact of the C5 Chlorine Atom on Anticancer Activity

A subsequent study by the same group (Int. J. Mol. Sci., 2023) directly compared 2-chloroquinazoline-based compounds (XIVb, XIVc) against previously reported 2,5-dichloroquinazoline-based analogs. The 2-chloroquinazoline series exhibited markedly superior antiproliferative activity. The authors stated: '2-Chloroquinazoline-based XIVb,c showed much better activity than 2,5-dichloroquinazoline-based compounds of similar structures examined in a previous study,' and explicitly noted that this 'clearly reveals the negative impact of the chlorine atom at position 5 of quinazoline in such a scaffold' [1].

Medicinal Chemistry Quinazoline SAR Thalidomide Analogs

Orthogonal Synthetic Reactivity: Differential SₙAr vs. Cross-Coupling Accessibility of C2 vs. C5 Chlorine Atoms

Unlike 2,4-dichloroquinazoline, where both chlorine atoms reside on the pyrimidine ring and exhibit sequential SₙAr reactivity (C4 then C2), 2,5-dichloroquinazoline presents one chlorine on the π-deficient pyrimidine (C2) and one on the π-excessive benzenoid ring (C5). The C2 chlorine is activated for SₙAr by the adjacent N1 and N3 ring nitrogens, while the C5 chlorine is deactivated toward SₙAr but accessible via palladium-catalyzed cross-coupling [1][2]. This orthogonality enables sequential, chemo-differentiated derivatization: amination at C2 followed by Suzuki, Stille, or Buchwald-Hartwig coupling at C5, a strategy not feasible with the 2,4-isomer where both positions compete for SₙAr [2].

Synthetic Chemistry Regioselective Functionalization Cross-Coupling

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Common Quinazoline Isomers

Although all dichloroquinazoline isomers share the same molecular formula (C₈H₄Cl₂N₂) and molecular weight (199.04 g/mol), the computed LogP of 2,5-dichloroquinazoline is 3.1 [1]. This value is notable for procurement decisions involving fragment-based drug discovery or property-guided library design, as small LogP differences among positional isomers can affect downstream ADME behavior. The compound has zero hydrogen-bond donors, two hydrogen-bond acceptors (the N1 and N3 ring nitrogens), zero rotatable bonds, and a topological polar surface area of 25.8 Ų [1], placing it within favorable drug-like space per Lipinski and Veber rules for fragment elaboration.

Physicochemical Properties Drug-likeness ADME Prediction

Precedented Synthetic Utility: Documented Use in Pd-Catalyzed Cross-Coupling and Heterocycle Construction

2,5-Dichloroquinazoline has been explicitly employed as an electrophilic partner in palladium-catalyzed transformations. Documented reaction conditions include the use of Pd(dppf)Cl₂·CH₂Cl₂ and XPhos Pd G2 catalyst systems with potassium acetate or potassium carbonate as base in 1,4-dioxane solvent [1]. These conditions are consistent with Suzuki-Miyaura coupling at the C5 chlorine position. The availability of validated synthetic protocols reduces optimization burden for procurement. In contrast, 2,4-dichloroquinazoline is overwhelmingly employed for SₙAr-dominated sequences, and its use in cross-coupling at C4 can be complicated by competing SₙAr reactivity [2].

Synthetic Methodology Palladium Catalysis Heterocyclic Chemistry

2,5-Dichloroquinazoline: Evidence-Backed Procurement Scenarios for Research and Industrial Users


Orthogonal Sequential Derivatization in Kinase Inhibitor Library Synthesis

When a medicinal chemistry program requires sequential, non-competing functionalization of the quinazoline core—for example, C2 amination via SₙAr followed by C5 arylation via Suzuki-Miyaura coupling—2,5-dichloroquinazoline is the preferred dichloro isomer. The C2 chlorine reacts selectively with amines under mild conditions while the C5 chlorine remains intact, enabling subsequent Pd-catalyzed diversification without protecting group manipulation. This orthogonal reactivity profile is not available from 2,4-dichloroquinazoline, where both chlorine atoms compete for nucleophilic attack [6][4]. Procurement of the 2,5-isomer is warranted specifically when synthetic strategy demands differentiated reactivity handles on the pyrimidine and benzenoid rings.

Structure-Activity Relationship Studies Mapping the Detrimental Effect of C5 Substitution

Quantitative evidence from matched-pair analyses demonstrates that the 2,5-dichloroquinazoline scaffold confers inferior cytotoxicity relative to the 2,6-dichloro isomer (1.5–1.9-fold across HepG-2, MCF-7, and PC3 cell lines) [6] and relative to the 2-chloroquinazoline scaffold (~2.5–30-fold across the same panel) [4]. Procurement of 2,5-dichloroquinazoline is therefore indicated for negative-control arms in SAR studies, for probing the biological tolerance of C5 substitution, or for mechanistic investigations into why the C5 chlorine imposes this consistent potency penalty. The compound serves as a critical comparator for validating that observed activity gains from C5 modification are real and not artifacts of scaffold switching.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and Synthetic Tractability

With a predicted LogP of 3.1, zero hydrogen-bond donors, and a topological polar surface area of 25.8 Ų, 2,5-dichloroquinazoline resides in favorable fragment-like physicochemical space [6]. For fragment-based screening libraries or property-guided lead optimization, the compound offers a balance of moderate lipophilicity and high synthetic versatility via its two differentially reactive chlorine atoms. Procurement for fragment elaboration is appropriate when the synthetic plan requires a core scaffold that can be grown in two chemically orthogonal directions without introducing additional heteroatom hydrogen-bond donors that could complicate downstream ADME optimization.

Methodology Development for Chemoselective Cross-Coupling on Halogenated Quinazolines

The documented use of 2,5-dichloroquinazoline in Pd-catalyzed transformations under Pd(dppf)Cl₂/XPhos Pd G2 conditions [6] positions this compound as a benchmarking substrate for developing new catalytic methods for heteroaryl chloride activation. Unlike 2,4-dichloroquinazoline, where SₙAr competition complicates cross-coupling selectivity analysis, the 2,5-isomer provides a cleaner system for evaluating catalyst performance at the electronically distinct C5 chloride. Procurement by synthetic methodology groups is justified for reaction development, catalyst screening, and mechanistic studies of oxidative addition to electron-rich aryl chlorides in nitrogen heterocycle contexts.

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